molecular formula C21H16N2O3S B12924284 Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 184842-71-5

Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-

Cat. No.: B12924284
CAS No.: 184842-71-5
M. Wt: 376.4 g/mol
InChI Key: ZLHGEFNYXGFMGD-UHFFFAOYSA-N
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Description

Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a synthetic organic compound featuring a benzamide group substituted at the 4-position of a phenylsulfonyl-modified indole scaffold. This structure is reminiscent of pharmacologically active indole derivatives, which are prevalent in antiviral, anticancer, and central nervous system (CNS) therapeutics.

Properties

CAS No.

184842-71-5

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)indol-3-yl]benzamide

InChI

InChI=1S/C21H16N2O3S/c22-21(24)16-12-10-15(11-13-16)19-14-23(20-9-5-4-8-18(19)20)27(25,26)17-6-2-1-3-7-17/h1-14H,(H2,22,24)

InChI Key

ZLHGEFNYXGFMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Moiety: The final step involves the acylation of the indole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.

Industrial Production Methods

Industrial production of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Sulfonation: Formation of sulfonyl derivatives.

Scientific Research Applications

4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to act as an androgen receptor antagonist, inhibiting the growth of prostate cancer cells by blocking the androgen receptor signaling pathway . The compound may also interact with other cellular proteins and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

Substituents on the Sulfonyl Group :

  • Methyl or ethyl groups on the phenylsulfonyl moiety (e.g., Compound 67) enhance anti-HIV-1 activity, likely by improving lipophilicity and target binding .
  • Chlorine or fluorophenyl substituents (e.g., sertindole) are critical for CNS activity, influencing receptor selectivity and reducing off-target effects .

Indole Modifications :

  • Acetyl groups at C3-indole (Compound 67) improve antiviral potency compared to benzamide derivatives, suggesting electronic effects modulate target interactions .
  • Substitution at C2 (e.g., 4-chlorophenyl in ) or N1 (e.g., piperidine in sertindole) diversifies pharmacological profiles, enabling applications from diuretics to antipsychotics .

Benzamide vs. Acetamide Linkers :

  • Benzamide derivatives (e.g., Indapamide) exhibit diuretic effects via sulfamoyl-mediated carbonic anhydrase inhibition, whereas acetamide-linked benzothiazoles () may target microbial enzymes .

Pharmacological and Industrial Relevance

  • Antiviral Potential: The phenylsulfonyl-indole scaffold is established in anti-HIV-1 agents (), suggesting the target compound could be optimized for similar activity.
  • CNS Applications: Sertindole’s success underscores the indole core’s utility in CNS drugs; substituent engineering (e.g., fluorophenyl, piperidine) may guide development of novel antipsychotics .
  • Diuretics and Beyond : Indapamide’s clinical use demonstrates the therapeutic viability of sulfamoyl benzamide-indole hybrids, warranting exploration of the target compound’s renal effects .

Biological Activity

Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Molecular Characteristics

PropertyValue
CAS No. 184842-71-5
Molecular Formula C21H16N2O3S
Molecular Weight 376.4 g/mol
IUPAC Name 4-[1-(benzenesulfonyl)indol-3-yl]benzamide
InChI Key ZLHGEFNYXGFMGD-UHFFFAOYSA-N

Anticancer Properties

Research indicates that 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-benzamide exhibits potential as an anticancer agent , particularly against prostate cancer. Its mechanism involves acting as an androgen receptor antagonist , which inhibits the growth of prostate cancer cells by blocking androgen receptor signaling pathways.

A study highlighted that this compound demonstrated moderate to high potency in inhibiting cancer cell proliferation in vitro, suggesting it could serve as a lead compound for further development in cancer therapy .

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It is believed to disrupt critical signaling pathways involved in cell growth and survival:

  • Androgen Receptor Inhibition : By blocking the androgen receptor, it prevents the activation of genes that promote cancer cell proliferation.
  • Electrophilic Aromatic Substitution : The indole core allows for various electrophilic reactions, enhancing its reactivity and potential interactions with biological macromolecules.

Comparative Analysis

When compared to similar compounds such as Bicalutamide and Enzalutamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-benzamide offers unique structural features that may confer reduced side effects while maintaining efficacy against androgen-dependent cancers.

Study on Prostate Cancer Cells

A pivotal study evaluated the effects of this benzamide derivative on prostate cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against LNCaP cells, demonstrating significant inhibition of cell growth.
  • Mechanistic Insights : Further analysis revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Multitarget Activity

Another research effort explored the multitarget potential of this compound, revealing its activity against serotonin receptors. This suggests a broader pharmacological profile that may extend beyond oncology into neuropharmacology .

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